molecular formula C21H16N4 B7513752 N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine

N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine

Cat. No. B7513752
M. Wt: 324.4 g/mol
InChI Key: OUCZMUZAZAAZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine, commonly known as ABZI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of immunology. ABZI belongs to a class of compounds known as STING agonists, which activate the STING (Stimulator of Interferon Genes) pathway in cells. The STING pathway plays a crucial role in the immune response against viral and bacterial infections and cancer.

Mechanism of Action

ABZI activates the STING pathway by binding to the STING protein in cells. This leads to the activation of downstream signaling pathways that induce the production of type I interferons and pro-inflammatory cytokines. These molecules play a crucial role in the immune response against viral and bacterial infections and cancer.
Biochemical and Physiological Effects:
ABZI has been shown to induce the production of type I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response against viral and bacterial infections. ABZI has also been shown to enhance the activity of natural killer cells, which are important in the immune response against cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of ABZI is its ability to activate the STING pathway, which plays a crucial role in the immune response against viral and bacterial infections and cancer. ABZI has also been shown to be effective in enhancing the activity of natural killer cells. However, one of the limitations of ABZI is its potential toxicity, which may limit its clinical applications.

Future Directions

There are several future directions for research on ABZI. One area of research is the development of more potent and selective STING agonists. Another area of research is the investigation of the potential applications of ABZI in the treatment of infectious diseases and cancer. Additionally, the development of ABZI-based vaccines is an area of active research. Finally, the potential side effects and toxicity of ABZI need to be further investigated to determine its safety for clinical use.

Synthesis Methods

The synthesis of ABZI involves the reaction between 9-anthraldehyde and 2-aminobenzimidazole in the presence of a catalyst. The resulting product is a yellow powder that is soluble in organic solvents such as DMSO and DMF.

Scientific Research Applications

ABZI has been extensively studied for its potential applications in the field of immunology. STING agonists, such as ABZI, have been shown to activate the immune system and enhance the body's ability to fight infections and cancer. ABZI has been shown to induce the production of type I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response against viral and bacterial infections.

properties

IUPAC Name

N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4/c1-3-9-16-14(7-1)13-15-8-2-4-10-17(15)20(16)24-25-21-22-18-11-5-6-12-19(18)23-21/h1-12H,13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCZMUZAZAAZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=NNC3=NC4=CC=CC=C4N3)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine

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